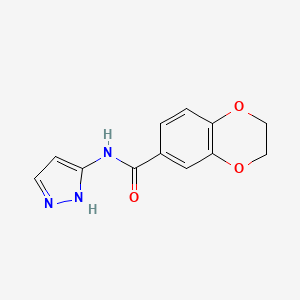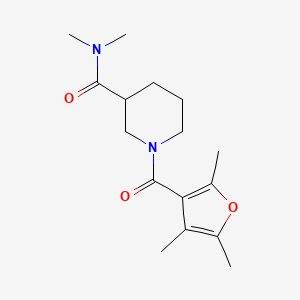
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as PBDT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its biological activities by inhibiting the activity of specific enzymes and receptors involved in various signaling pathways. For instance, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit potent biological activities at low concentrations, making it a promising lead compound for drug development.
However, there are also some limitations associated with the use of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has not been extensively evaluated for its toxicity and pharmacokinetic properties, which are essential for drug development.
未来方向
Several future directions can be explored to further investigate the potential applications of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, further studies are needed to evaluate its toxicity and pharmacokinetic properties, which are essential for drug development.
Furthermore, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can also be evaluated for its potential as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be modified to improve its pharmacological properties, such as its solubility and bioavailability, which can enhance its efficacy as a therapeutic agent.
Conclusion:
In conclusion, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has shown promising applications in scientific research, particularly in the field of medicinal chemistry. It exhibits potent biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial activities. However, more studies are needed to fully understand its mechanism of action and evaluate its toxicity and pharmacokinetic properties. Overall, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising lead compound for drug development, and further research is needed to explore its potential applications in various fields.
合成方法
The synthesis of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 1H-pyrazole-5-carboxamidine in the presence of a suitable coupling agent. The reaction yields N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white crystalline solid, which can be purified by recrystallization.
科学研究应用
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12(14-11-3-4-13-15-11)8-1-2-9-10(7-8)18-6-5-17-9/h1-4,7H,5-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXYWYGHFWNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B7572194.png)
![4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine](/img/structure/B7572196.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7572198.png)
![N-[[1-(5-cyano-6-methylpyridine-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7572204.png)
![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)

![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)